2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Overview
Description
“2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid” is a crystalline form of the pyrimidine derivative . This compound has been shown to have antiplatelet properties and is currently being developed as an antithrombotic agent . It is a highly selective ETA receptor antagonist that can block the binding of ET and ETA, thereby blocking ETA-mediated pulmonary vasoconstriction and smooth muscle cell proliferation .
Synthesis Analysis
“2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid” is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .
Molecular Structure Analysis
The molecular formula of “2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid” is C16H16O4 . The InChI code is 1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19) . The canonical SMILES is COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O .
Chemical Reactions Analysis
“2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid” is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .
Physical And Chemical Properties Analysis
The molecular weight of “2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid” is 272.29 g/mol . The XLogP3-AA is 2 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 272.10485899 g/mol . The monoisotopic mass is also 272.10485899 g/mol . The topological polar surface area is not available .
Scientific Research Applications
1. Use as a Synthetic Intermediate in Pharmaceutical Research
- Summary of Application: This compound is a key synthetic intermediate of ambrisentan , which is a highly selective Endothelin-A (ET A) receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH) .
- Results or Outcomes: The outcome of using this compound as a synthetic intermediate is the production of ambrisentan, a drug used for treating PAH .
2. Use as a Reactant in the Preparation of Endothelin Receptor Antagonists
- Summary of Application: This compound is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .
- Results or Outcomes: The outcome of using this compound as a reactant is the production of mixed endothelin A and endothelin B selective receptor antagonists .
3. Use as a Reactant in the Preparation of Endothelin Receptor Antagonists
- Summary of Application: This compound is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .
- Results or Outcomes: The outcome of using this compound as a reactant is the production of mixed endothelin A and endothelin B selective receptor antagonists .
Future Directions
The compound is currently being developed as an antithrombotic agent . It is also used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids . These applications suggest potential future directions in the development of new therapeutics.
properties
IUPAC Name |
2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJWOLFMWKZKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432321 | |
Record name | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
CAS RN |
178306-51-9 | |
Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178306-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178306519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB74Y4JTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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